molecular formula C11H12O5 B1595632 Dimethyl 4-methoxyphthalate CAS No. 22895-19-8

Dimethyl 4-methoxyphthalate

Cat. No. B1595632
CAS RN: 22895-19-8
M. Wt: 224.21 g/mol
InChI Key: WKSKDXDNBSJCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-methoxyphthalate (D4MP) is a chemical compound used in a variety of scientific applications. It is an aromatic ester, which is a type of organic compound that contains an ester group and an aromatic ring. D4MP is a colorless, odorless solid that is soluble in water and other organic solvents. It is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Chemical Reactions and Derivatives : A study by Otsuji, Yabune, and Imoto (1969) discusses the reaction of dimethyl 4-methoxyphthalate in producing 2-chloro-2-methylthio-5-methoxy-1,3-indanedione. This highlights its role in complex chemical reactions and the formation of various derivatives (Otsuji, Yabune, & Imoto, 1969).

Environmental Applications

  • Environmental Degradation Studies : Wang, Deng, and Yang (2014) investigated the degradation of dimethyl phthalate by persulfate at ambient temperature, assessing its feasibility for remediating contaminated soil and groundwater. This study is significant for environmental science, particularly in pollution control (Wang, Deng, & Yang, 2014).

Analytical Chemistry

  • Detection in Environmental Samples : Zhang, Liu, Zhuang, and Hu (2011) developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for detecting dimethyl phthalate in environmental water samples. This indicates its relevance in analytical chemistry for monitoring environmental pollutants (Zhang, Liu, Zhuang, & Hu, 2011).

Photochemistry and Photophysics

  • Photophysical and Photochemical Properties : Demirbaş et al. (2016) explored the photochemical and photophysical properties of novel phthalocyanines bearing triazole groups, where derivatives like this compound could play a role. This research is crucial in understanding the behavior of these compounds under light exposure, which has implications in fields like photodynamic therapy (Demirbaş et al., 2016).

Synthesis of Bioactive Compounds

  • Synthesis of Pharmaceuticals : Piskin, Canpolat, and Öztürk (2020) studied the synthesis and properties of a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. This compound derivatives could be relevant in such syntheses, especially for pharmaceutical applications in photodynamic therapy for cancer treatment (Piskin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

  • Antimicrobial Activity : El-Mariah and Nassar (2008) investigated the synthesis of novel 2-pyridones containing sulfonamide moiety starting from dimethyl 4-(methoxymethylene)-2-pentenedioate, expecting these compounds to exhibit bactericidal and fungicidal activities (El-Mariah & Nassar, 2008).

properties

IUPAC Name

dimethyl 4-methoxybenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSKDXDNBSJCIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352993
Record name Dimethyl 4-methoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22895-19-8
Record name Dimethyl 4-methoxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-methoxyphthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-methoxyphthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-methoxyphthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-methoxyphthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-methoxyphthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-methoxyphthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.